

Application Notes: 4-(Pyrrolidine-1-carbonyl)phenylboronic Acid in Targeted Drug Delivery

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Compound of Interest

Compound Name: 4-(Pyrrolidine-1-carbonyl)phenylboronic acid

Cat. No.: B1333240

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Introduction

Phenylboronic acid (PBA) and its derivatives have emerged as a highly promising class of molecules for targeted cancer therapy.^[1] Their unique ability to form reversible covalent bonds with cis-1,2- or -1,3-diols allows them to selectively target glycoproteins, such as sialic acid (SA), which are frequently overexpressed on the surface of cancer cells.^{[1][2]} This interaction is pH-dependent, showing stronger binding in the slightly acidic tumor microenvironment (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4), thereby providing a mechanism for tumor-specific targeting.^{[2][3]}

4-(Pyrrolidine-1-carbonyl)phenylboronic acid is a versatile derivative within this class.^[4] The pyrrolidine moiety enhances its utility as a building block in medicinal chemistry, offering a stable point for conjugation to drug molecules, polymers, or nanoparticle surfaces via amide bond formation.^{[4][5][6]} This compound serves as a crucial intermediate for designing sophisticated drug delivery systems (DDS) that can selectively deliver therapeutic payloads to tumor sites, enhancing efficacy while minimizing off-target toxicity.^[4]

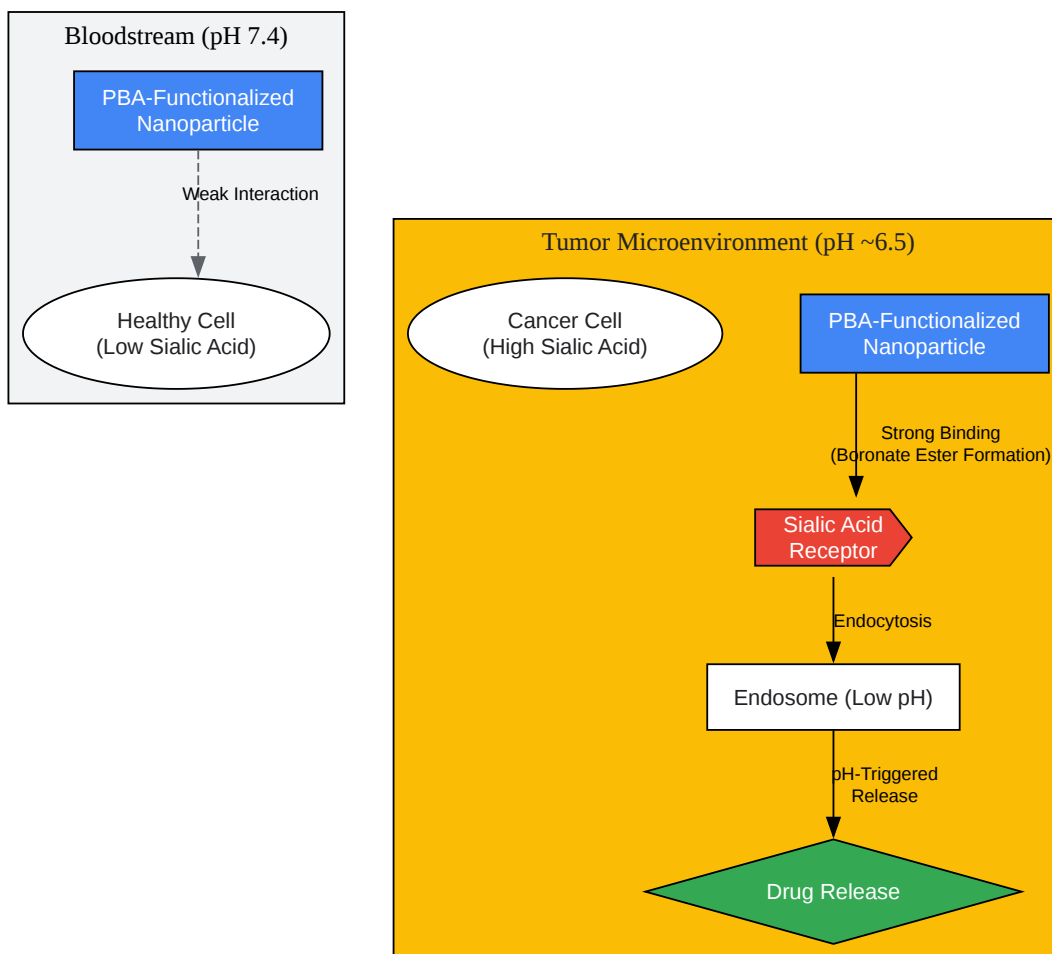
Mechanism of Action: Sialic Acid Targeting

The core of the targeting strategy relies on the interaction between the boronic acid group and sialic acid residues on the cancer cell glycocalyx.

- **Binding:** In an aqueous environment, the boron atom of the phenylboronic acid exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form.^[7] The tetrahedral form binds strongly with the cis-diols of sialic acid, forming a stable cyclic boronate ester.
- **pH-Sensitivity:** The pKa of the boronic acid is crucial. The acidic environment of tumors promotes the formation of the anionic tetrahedral state, enhancing the binding affinity to sialic acid on cancer cells.^{[2][3]}
- **Internalization and Release:** Upon binding, the drug delivery system is internalized by the cancer cell, typically via endocytosis. Inside the cell, the lower pH of endosomes and lysosomes can further modulate the stability of the boronate ester, facilitating the release of the therapeutic cargo into the cytoplasm.^[2]

This pH-gated, selective binding makes PBA derivatives like **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** ideal candidates for developing smart, stimuli-responsive drug delivery platforms.

Visualizations



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Caption: Sialic acid targeting by a PBA-functionalized nanoparticle.

Applications in Targeted Drug Delivery

4-(Pyrrolidine-1-carbonyl)phenylboronic acid can be incorporated into various drug delivery platforms:

- **Surface-Functionalized Nanoparticles:** This is the most common application. The compound can be conjugated to the surface of polymeric nanoparticles (e.g., PLGA), liposomes, or micelles.^[8] These nanoparticles encapsulate a chemotherapeutic agent, and the PBA moiety acts as a homing device, directing the nanoparticle to sialic acid-rich cancer cells.^{[9][10]}
- **Stimuli-Responsive Prodrugs:** The boronic acid can form a pH-sensitive boronate ester bond directly with a drug molecule that contains a diol group. This creates a prodrug that remains inactive in circulation and releases the active drug only upon reaching the acidic tumor microenvironment or inside the cancer cell.^{[11][12]}
- **PROTAC Development:** In the field of Proteolysis-Targeting Chimeras (PROTACs), this molecule can serve as a building block for the target-binding ligand.^[13] A PROTAC designed with a PBA ligand could be selectively directed to cancer cells, enhancing the targeted degradation of pathogenic proteins within those cells.^[13]

Data Presentation

Table 1: Physicochemical Properties of Phenylboronic Acid-Functionalized Nanoparticles This table summarizes representative data for nanoparticle systems designed for targeted delivery, demonstrating common characteristics achieved in formulation.

Formulation	Core Material	Average Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Drug Loading Content (%)	Reference
CPBA-PLGA(SOR+SIM)-NPs	PLGA	213.1 ± 10.9	0.22 ± 0.03	-22.9 ± 3.2	N/A	[8]
PBA-Emodin-NPs	PBA Homopolymer	~197 ± 6	N/A	N/A	2.1%	[14][15]
PPPE Nano-prodrug	mPEG-PEI	~102	N/A	N/A	N/A	[12]

CPBA: 4-carboxy phenylboronic acid; PLGA: Poly(lactic-co-glycolic acid); SOR: Sorafenib; SIM: Simvastatin; PBA: Phenylboronic acid; mPEG-PEI: PEGylated polyethyleneimine.

Table 2: In Vitro Cytotoxicity of PBA-Targeted Formulations This table illustrates the enhanced anticancer effect of targeted systems compared to free drugs or non-targeted controls.

Cell Line	Formulation	IC50 Value	Fold Decrease vs. Free Drug	Reference
MDA-MB-231 (Breast Cancer)	CPBA-PLGA(SOR+SIM)-NPs	N/A	2.51-fold vs. SOR	[8]
A549 (Lung Cancer)	CPBA-PLGA(SOR+SIM)-NPs	N/A	2.69-fold vs. SOR	[8]
HeLa (Cervical Cancer)	CPBA-PLGA(SOR+SIM)-NPs	N/A	2.61-fold vs. SOR	[8]
HeLa (Cervical Cancer)	PKM2 Activator (6c)	80 nM	N/A (selectively cytotoxic)	[16]

IC50: The half maximal inhibitory concentration, a measure of drug potency.

Experimental Protocols

Protocol 1: Synthesis of Drug-Loaded, PBA-Functionalized Nanoparticles

This protocol describes a general method for preparing PLGA nanoparticles functionalized with a PBA derivative, adapted from literature procedures.[8]

Materials:

- PLGA (Poly(lactic-co-glycolic acid))
- **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** (or a carboxylated PBA derivative for EDC/NHS coupling)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide)

- Anticancer drug (e.g., Doxorubicin, Sorafenib)
- Dichloromethane (DCM) or Acetone (organic solvent)
- Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
- Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

- Nanoparticle Formulation (Emulsion-Solvent Evaporation): a. Dissolve PLGA and the selected anticancer drug in the organic solvent (e.g., 5 mL of DCM). b. Add this organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. c. Continue sonication for 5 minutes to form a stable oil-in-water (o/w) emulsion. d. Stir the emulsion at room temperature for 4-6 hours to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles. e. Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C). f. Wash the nanoparticle pellet three times with ultrapure water to remove excess PVA and unencapsulated drug.
- Surface Functionalization with PBA (Carbodiimide Chemistry): a. Resuspend the washed nanoparticle pellet in a suitable buffer (e.g., MES buffer, pH 6.0). b. To activate the carboxyl groups on the PLGA surface, add EDC and NHS (typically in a 2:1 molar ratio to the carboxyl groups) and incubate for 30 minutes at room temperature. c. Add **4-(Pyrrolidine-1-carbonyl)phenylboronic acid** (assuming it has been modified to present an amine group for coupling) or an amine-containing linker attached to the pyrrolidine. Alternatively, if using a carboxylated PBA and amine-modified PLGA, reverse the activation target. d. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring. e. Quench the reaction by adding a small amount of hydroxylamine. f. Purify the functionalized nanoparticles by repeated centrifugation and washing with water to remove unreacted reagents. g. Lyophilize the final product for long-term storage.



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Caption: Experimental workflow for nanoparticle development.

Protocol 2: Characterization of Nanoparticles

1. Size and Zeta Potential Analysis: a. Resuspend a small amount of the lyophilized nanoparticles in ultrapure water. b. Analyze the suspension using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer). c. The instrument will provide the average hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).
2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE): a. Dissolve a known weight of lyophilized drug-loaded nanoparticles in a suitable organic solvent (e.g., DMSO or DCM) to break them apart and release the drug. b. Quantify the amount of drug in the solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by comparing to a standard curve of the free drug. c. Calculate DLC and EE using the following formulas:
 - $\text{DLC (\%)} = (\text{Weight of drug in nanoparticles} / \text{Total weight of nanoparticles}) \times 100$
 - $\text{EE (\%)} = (\text{Weight of drug in nanoparticles} / \text{Initial weight of drug used}) \times 100$

Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

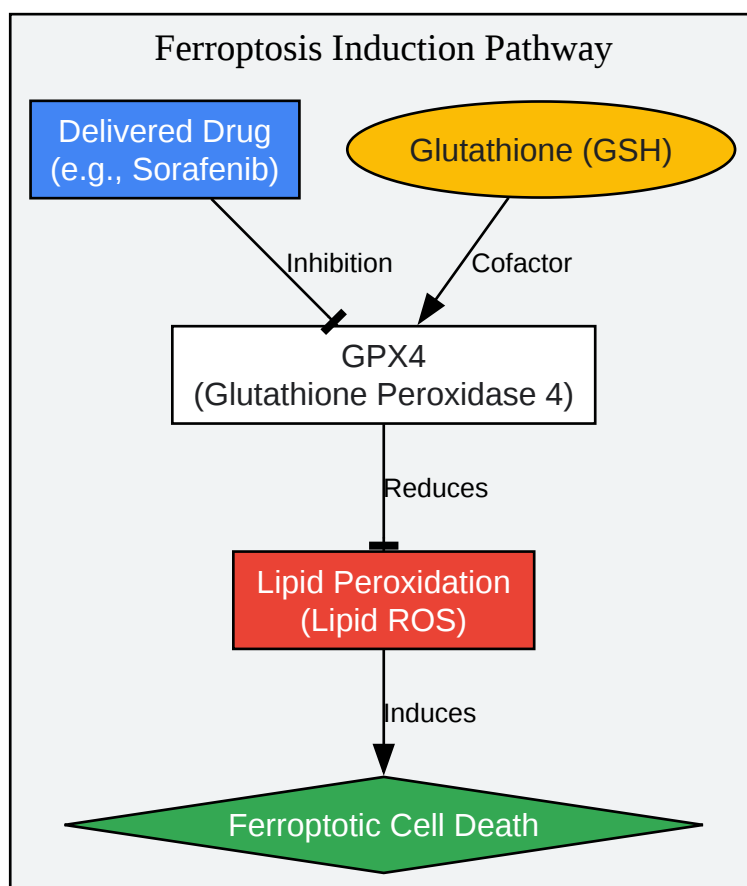
Materials:

- Cancer cell line (e.g., MDA-MB-231, HeLa)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- PBA-functionalized nanoparticles, non-targeted nanoparticles, and free drug solution.

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

- Prepare serial dilutions of the nanoparticles and free drug in the cell culture medium.
- Replace the old medium with the medium containing the test compounds. Include untreated cells as a negative control.
- Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
- Add MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage relative to the untreated control and determine the IC50 values.



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Caption: Simplified ferroptosis signaling pathway.

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